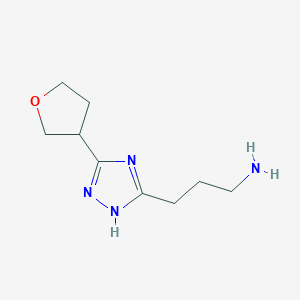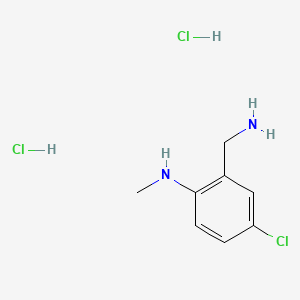
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminomethyl group, a chloro substituent, and a methylaniline moiety, all contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with formaldehyde and hydrogen chloride to form the corresponding aminomethyl derivative. This intermediate is then further reacted with methylamine to yield the final product, this compound. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of the chloro substituent.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed, usually in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions, often under reflux conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chloro group with other functional groups, such as alkoxy or amino groups.
Applications De Recherche Scientifique
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antihistamines and antipsychotics.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with target molecules, while the chloro substituent enhances its lipophilicity, facilitating its passage through cell membranes. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: This compound shares the aminomethyl group but differs in its core structure, leading to distinct chemical properties and applications.
4-chloro-N-methylaniline: Similar in structure but lacks the aminomethyl group, resulting in different reactivity and uses.
Uniqueness
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Propriétés
Formule moléculaire |
C8H13Cl3N2 |
|---|---|
Poids moléculaire |
243.6 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-chloro-N-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-11-8-3-2-7(9)4-6(8)5-10;;/h2-4,11H,5,10H2,1H3;2*1H |
Clé InChI |
UPBRFHMGTSURAR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Cl)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)

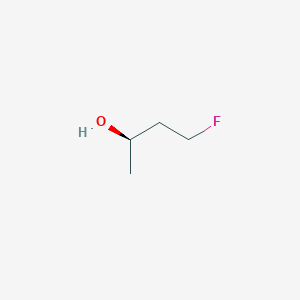
![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)
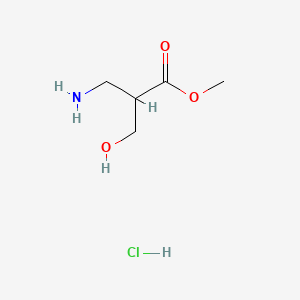



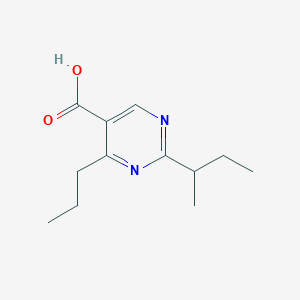
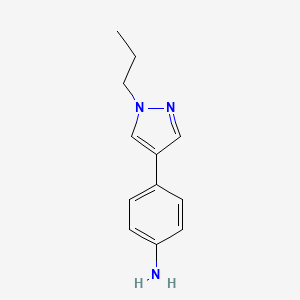

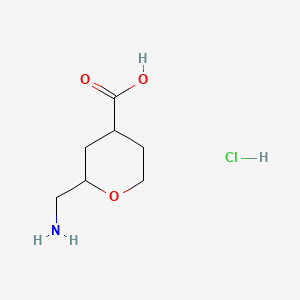
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
